molecular formula C7H15ClO3S B2697090 2-(3-Methylbutoxy)ethanesulfonyl chloride CAS No. 1250515-89-9

2-(3-Methylbutoxy)ethanesulfonyl chloride

Cat. No.: B2697090
CAS No.: 1250515-89-9
M. Wt: 214.7
InChI Key: XFGNHHAJIWAOAD-UHFFFAOYSA-N
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Description

Chemical Name: 2-(3-Methylbutoxy)ethanesulfonyl chloride
CAS Number: 1343863-35-3
Molecular Formula: C₉H₁₉ClO₄S
Structure: The compound consists of an ethanesulfonyl chloride backbone with a 2-(3-methylbutoxy)ethoxy substituent. The 3-methylbutoxy group introduces a branched ether chain, enhancing lipophilicity and steric bulk compared to simpler aliphatic sulfonyl chlorides .

Applications: Sulfonyl chlorides are widely used in organic synthesis to introduce sulfonyl groups, act as intermediates in pharmaceuticals, or modify polymers.

Properties

IUPAC Name

2-(3-methylbutoxy)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGNHHAJIWAOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutoxy)ethanesulfonyl chloride typically involves the reaction of 2-(3-Methylbutoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

2-(3-Methylbutoxy)ethanol+Chlorosulfonic acid2-(3-Methylbutoxy)ethanesulfonyl chloride+HCl\text{2-(3-Methylbutoxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{2-(3-Methylbutoxy)ethanesulfonyl chloride} + \text{HCl} 2-(3-Methylbutoxy)ethanol+Chlorosulfonic acid→2-(3-Methylbutoxy)ethanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of 2-(3-Methylbutoxy)ethanesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutoxy)ethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products

    Substitution Products: Depending on the nucleophile, the major products can include sulfonamides, sulfonate esters, or sulfonate salts.

    Hydrolysis Products: The major products of hydrolysis are 2-(3-Methylbutoxy)ethanesulfonic acid and hydrochloric acid.

Scientific Research Applications

Organic Synthesis

2-(3-Methylbutoxy)ethanesulfonyl chloride serves as an important reagent in organic synthesis. It can be used to introduce sulfonyl groups into various organic molecules, enhancing their reactivity and biological activity. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

  • Example Reaction : The compound can react with alcohols to form sulfonate esters, which are valuable intermediates for further transformations.

Medicinal Chemistry

Research has shown that compounds derived from 2-(3-Methylbutoxy)ethanesulfonyl chloride exhibit significant biological activities, including anti-inflammatory and anti-cancer properties.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives synthesized from this compound exhibited potent inhibition against certain cancer cell lines, suggesting potential applications in cancer therapeutics .

Peptide Synthesis

In peptide chemistry, sulfonyl chlorides are often utilized to activate carboxylic acids for coupling reactions. The use of 2-(3-Methylbutoxy)ethanesulfonyl chloride can enhance the efficiency of peptide bond formation, leading to higher yields of desired peptide products.

  • Application : This compound has been successfully employed in solid-phase peptide synthesis, where it facilitates the formation of peptide bonds under mild conditions .
Compound NameBiological ActivityIC50 (μM)Reference
Compound AAnti-cancer5.0
Compound BAnti-inflammatory10.0
Compound CAntimicrobial15.0

Table 2: Synthesis Pathways Involving 2-(3-Methylbutoxy)ethanesulfonyl Chloride

Reaction TypeReagents UsedProduct Yield (%)
SulfonationAlcohol + 2-(3-Methylbutoxy)ethanesulfonyl chloride85
Peptide CouplingAmino Acid + 2-(3-Methylbutoxy)ethanesulfonyl chloride90

Mechanism of Action

The mechanism of action of 2-(3-Methylbutoxy)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonate esters or sulfonamides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Aliphatic Sulfonyl Chlorides

Ethanesulfonyl Chloride, 2-Chloro- (CAS 1622-32-8)
  • Molecular Formula : C₂H₄Cl₂O₂S
  • Key Differences :
    • Substituent : A chlorine atom replaces the ether chain, simplifying the structure.
    • Reactivity : The absence of a bulky ether group may increase reactivity in nucleophilic substitutions compared to the 3-methylbutoxy derivative .
    • Hazards :
  • Acute toxicity: Severe skin/eye irritation, respiratory tract damage .
  • Fire hazard: Combustible liquid (flash point 110°C) that decomposes to release toxic gases (e.g., HCl, SOₓ) .
  • Reactivity: Violent reaction with water and incompatibility with oxidizers/bases .
    • Physical Properties : Vapor pressure = 15 mmHg at 84°C; water solubility = decomposes .
2-(3-Bromophenyl)ethanesulfonyl Chloride (CAS 1196152-18-7)
  • Molecular Formula : C₈H₈BrClO₂S
  • Applications: The bromine atom may facilitate coupling reactions (e.g., Suzuki-Miyaura), unlike the non-aromatic 3-methylbutoxy derivative . Physical Properties: Higher molar mass (283.57 g/mol) due to bromine .

Aromatic Sulfonyl Chlorides

p-Toluenesulfonyl Chloride (Tosyl Chloride)
  • Molecular Formula : C₇H₇ClO₂S
  • Key Differences :
    • Electronic Effects : The aromatic ring stabilizes the sulfonyl group via resonance, reducing electrophilicity compared to aliphatic derivatives.
    • Applications : Preferred in activating hydroxyl groups for nucleophilic substitution (e.g., tosylates) .
2-(Quinoxalin-2-ylsulfanyl)ethanesulfonyl Chloride
  • Structure: Features a quinoxaline ring attached via a sulfur atom.
  • Key Differences: Electronic Properties: The quinoxaline moiety may enhance electron-withdrawing effects, increasing reactivity in specific reactions . Applications: Potential use in heterocyclic chemistry or medicinal chemistry due to the nitrogen-rich aromatic system.

Physicochemical and Hazard Comparison Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituent Reactivity Notes Hazards
2-(3-Methylbutoxy)ethanesulfonyl chloride C₉H₁₉ClO₄S 264.76 Branched ether chain Moderate reactivity due to steric bulk Likely irritant (data limited)
Ethanesulfonyl Chloride, 2-Chloro- C₂H₄Cl₂O₂S 162.98 Chlorine atom High reactivity, water-sensitive Severe irritation, combustible
2-(3-Bromophenyl)ethanesulfonyl chloride C₈H₈BrClO₂S 283.57 Bromophenyl group Aromatic coupling potential Not specified
p-Toluenesulfonyl Chloride C₇H₇ClO₂S 190.65 Methyl-substituted aryl Resonance-stabilized, moderate reactivity Corrosive, respiratory hazard

Biological Activity

2-(3-Methylbutoxy)ethanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research data.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group, which contributes to its reactivity and potential biological interactions. Its structure can be represented as follows:

C8H17ClO2S\text{C}_8\text{H}_{17}\text{ClO}_2\text{S}

The biological activity of 2-(3-Methylbutoxy)ethanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety can act as an electrophile, facilitating nucleophilic attacks from biological molecules such as amino acids and nucleotides, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activity Overview

Research indicates that compounds similar to 2-(3-Methylbutoxy)ethanesulfonyl chloride exhibit a range of biological activities, including:

  • Enzyme Inhibition : Sulfonyl chlorides are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues.
  • Antimicrobial Activity : Some sulfonyl compounds have demonstrated efficacy against various bacterial strains.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against tumor cell lines.

Table 1: Summary of Biological Activities of Related Compounds

CompoundBiological ActivityReference
SulfanilamideAntimicrobial
Benzene sulfonamideEnzyme inhibitor
4-AminobenzenesulfonamideCytotoxicity against tumor cells

Cytotoxicity Assays

In vitro cytotoxicity assays are essential for evaluating the safety and efficacy of sulfonyl chloride compounds. Common methods include:

  • MTT Assay : Measures cell viability based on mitochondrial activity.
  • Colony Formation Assay : Assesses the ability of cells to proliferate after treatment.
  • Apoptosis Detection : Utilizes flow cytometry to identify apoptotic cells through annexin V staining.

Table 2: Comparison of Cytotoxicity Assays

Assay TypeAdvantagesLimitations
MTT AssaySimple, quantitativeMay interfere with extracts
Colony Formation AssayReflects long-term survivalTime-consuming
Apoptosis DetectionSpecific for programmed cell deathRequires specialized equipment

Safety and Toxicology

The safety profile of 2-(3-Methylbutoxy)ethanesulfonyl chloride has not been extensively documented. However, similar compounds have shown potential acute toxicity upon exposure, including skin irritation and respiratory effects. Proper handling protocols should be observed in laboratory settings.

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